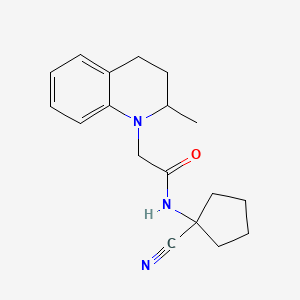

Thiophen-3-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

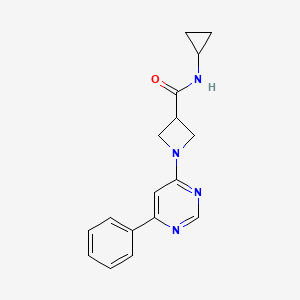

Thiophen-3-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone, also known as TTPM, is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields. TTPM is a piperidine derivative that has a thiophene ring attached to it, making it a unique and versatile compound.

科学的研究の応用

Selective Estrogen Receptor Modulators (SERMs)

A study discussed the discovery and synthesis of a compound with a structure related to Thiophen-3-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone, highlighting its role as a novel, highly potent selective estrogen receptor modulator (SERM). This compound demonstrated estrogen agonist-like actions on bone tissues and serum lipids while displaying potent estrogen antagonist properties in the breast and uterus, showcasing a substantial increase in estrogen antagonist potency relative to raloxifene in vitro and in vivo, thus identifying it as a novel SERM with greater potency to antagonize estrogen in uterine tissue and human mammary cancer cells compared to existing SERMs (Palkowitz et al., 1997).

Material Science and Pharmaceuticals

Thiophene, a core component of the compound , is highlighted for its significant importance in material science and pharmaceuticals. The synthesis and crystal structure of a related compound were reported, underscoring thiophene's wide spectrum of biological activities and its utilization in polymeric forms for applications such as thin-film transistors, organic light-emitting transistors, chemical sensors, and solar cells (Nagaraju et al., 2018).

Enzyme Inhibition

Another study focused on the design, synthesis, and evaluation of thiophene-based heterocyclic compounds for their enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). The research identified specific compounds as potent inhibitors, providing insights into their potential for further pharmacological studies related to enzyme inhibitors (Cetin et al., 2021).

Anti-Tumor Agents

Research on thienopyridine and benzofuran derivatives identified a new type of cytotoxic agent selective against a tumorigenic cell line. This study contributes to the understanding of the relationship between molecular structure and biological activity, discovering potent derivatives with unique structure-activity relationships (SARs) for potential anti-tumor applications (Hayakawa et al., 2004).

Structural and Theoretical Studies

The synthesis, spectral characterization, and theoretical studies of thiophene-based compounds highlight their potential in various applications, including antibacterial activity. This research emphasizes the importance of structural optimization, bonding features, and molecular docking studies for understanding the compounds' interactions and activities (Shahana & Yardily, 2020).

作用機序

Target of Action

The compound contains a thiophene and piperidine moiety, which are common in many bioactive molecules. These moieties can interact with various biological targets, such as enzymes, receptors, and ion channels. The exact target would depend on the specific arrangement and functional groups present in the molecule .

Mode of Action

The mode of action would depend on the specific biological target. For example, if the target is an enzyme, the compound might act as an inhibitor, reducing the enzyme’s activity. If the target is a receptor, the compound could act as an agonist (activating the receptor) or an antagonist (blocking the receptor) .

Biochemical Pathways

The affected pathways would depend on the specific biological target and the mode of action. For example, if the compound acts on a receptor involved in a signaling pathway, it could affect the downstream effects of that pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of the piperidine moiety could influence the compound’s solubility and permeability, affecting its absorption and distribution .

Result of Action

The molecular and cellular effects would depend on the specific biological target and the mode of action. These effects could range from changes in cell signaling and gene expression to effects on cell growth and survival .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

特性

IUPAC Name |

thiophen-3-yl-(4-thiophen-3-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S2/c16-14(11-3-7-18-9-11)15-5-1-12(2-6-15)17-13-4-8-19-10-13/h3-4,7-10,12H,1-2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILWASIAGTUUGRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CSC=C2)C(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2976229.png)

![9-benzyl-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2976236.png)

![Ethyl 8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B2976238.png)

![(5-methylthiophen-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2976239.png)

![2-((2-chloro-4-fluorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2976242.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide](/img/structure/B2976246.png)

![N-(3-fluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2976247.png)